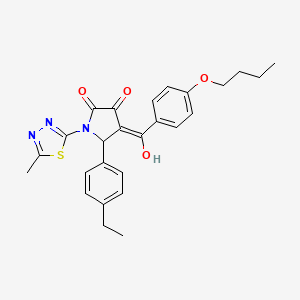![molecular formula C16H15N5O2S B12010975 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₅N₅O₂S
CAS Number: 497823-55-9
Molecular Weight: 341.394 g/mol
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and one sulfur atom. The presence of the pyridinyl group and the thiol functional group adds further complexity to its structure.
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is through a Schiff base reduction route
-
Formation of Schiff Base:
- The aldehyde group from 2,5-dimethoxybenzaldehyde reacts with an amine (such as aniline) to form a Schiff base.
- The resulting compound has the structure: (E)-2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one .
-
Reduction:
- The Schiff base undergoes reduction using appropriate reducing agents (e.g., sodium borohydride or lithium aluminum hydride).
- The final product is 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol .
Industrial Production:
Analyse Des Réactions Chimiques
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions.
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative conditions (e.g., peracids) can lead to oxidation, while reducing agents (e.g., hydrides) facilitate reduction.
Major Products:
The major products formed during reactions with this compound would vary based on the specific reaction conditions. Detailed studies are needed to identify specific products.
Applications De Recherche Scientifique
This compound has diverse applications across scientific fields:
Chemistry: Used as a building block for designing novel molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
Medicine: Studied for its pharmacological effects (e.g., anticancer, anti-inflammatory).
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C16H15N5O2S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5O2S/c1-22-12-6-7-14(23-2)11(9-12)10-18-21-15(19-20-16(21)24)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,20,24)/b18-10+ |
Clé InChI |
GAVXYIXJHGZION-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)
![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)




![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)



![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)
